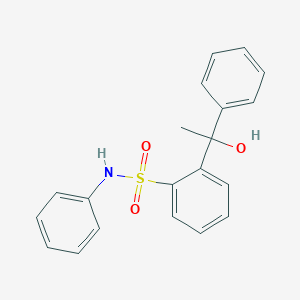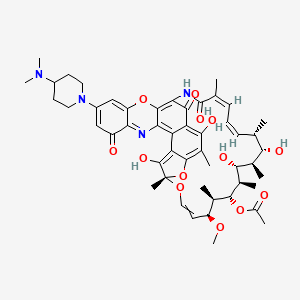
Rifalogue
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rifalogue is a derivative of rifamycin, a class of antibiotics known for their potent bactericidal activity. This compound has been engineered to retain high efficacy even in challenging environments, such as the acidic conditions found within lysosomes . This compound is particularly noted for its ability to target and kill intracellular bacteria, making it a valuable tool in the fight against antibiotic-resistant infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Rifalogue is synthesized through a series of chemical reactions that modify the structure of rifamycinOne common method involves the conjugation of this compound to an antibody using a thiol-maleimide linker, which ensures site-specific attachment . The reaction conditions typically include a controlled pH environment and the presence of reducing agents to facilitate the conjugation process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using bioreactors. The process is optimized to ensure high yield and purity of the final product. Key steps include the fermentation of the rifamycin-producing bacteria, followed by extraction and purification of the rifamycin. Subsequent chemical modifications are carried out in a controlled environment to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions
Rifalogue undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its efficacy.
Substitution: Substitution reactions involve replacing specific atoms or groups within the this compound molecule to enhance its properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Reducing agents: Such as dithiothreitol, used to facilitate thiol-maleimide conjugation.
Oxidizing agents: Such as hydrogen peroxide, used in oxidation reactions.
Solvents: Such as dimethyl sulfoxide, used to dissolve reactants and facilitate reactions.
Major Products Formed
These derivatives can be further tested for their efficacy against different bacterial strains .
Aplicaciones Científicas De Investigación
Rifalogue has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of chemical modifications on antibiotic activity.
Biology: Employed in research on bacterial infections, particularly those caused by antibiotic-resistant strains.
Medicine: Investigated for its potential use in treating infections that are difficult to manage with conventional antibiotics.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Mecanismo De Acción
Rifalogue exerts its effects by targeting bacterial RNA polymerase, an enzyme essential for bacterial transcription. The compound binds to the enzyme, inhibiting its activity and preventing the bacteria from synthesizing RNA. This leads to the death of the bacterial cell. The incorporation of a protease-cleavable linker ensures that this compound is released only within the lysosome, where it can effectively kill intracellular bacteria .
Comparación Con Compuestos Similares
Rifalogue is unique in its ability to retain high efficacy in acidic environments and to target intracellular bacteria. Similar compounds include:
Rifampicin: Another rifamycin derivative, but with less stability in acidic conditions.
Rifabutin: Known for its activity against Mycobacterium avium complex, but less effective against other bacterial strains.
Rifapentine: Used primarily in the treatment of tuberculosis, with a longer half-life than rifampicin.
This compound stands out due to its enhanced stability and targeted delivery, making it a promising candidate for treating challenging bacterial infections .
Propiedades
Fórmula molecular |
C50H62N4O13 |
|---|---|
Peso molecular |
927.0 g/mol |
Nombre IUPAC |
[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-[4-(dimethylamino)piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate |
InChI |
InChI=1S/C50H62N4O13/c1-23-13-12-14-24(2)49(62)52-40-44(60)36-35(39-47(40)66-34-22-31(21-32(56)38(34)51-39)54-18-15-30(16-19-54)53(9)10)37-46(28(6)43(36)59)67-50(8,48(37)61)64-20-17-33(63-11)25(3)45(65-29(7)55)27(5)42(58)26(4)41(23)57/h12-14,17,20-23,25-27,30,33,41-42,45,57-59,61H,15-16,18-19H2,1-11H3,(H,52,62)/b13-12-,20-17?,24-14-/t23-,25+,26+,27+,33-,41-,42+,45+,50-/m0/s1 |
Clave InChI |
GBSDCXVMKJSZDN-FNRWMTRLSA-N |
SMILES isomérico |
C[C@H]1/C=C\C=C(/C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N(C)C)O3)\C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N(C)C)O3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-2-[2-(phenylmethoxycarbonylamino)pentanoylamino]propanoic acid](/img/structure/B14010957.png)

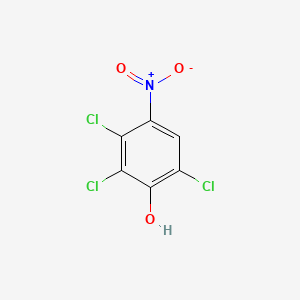
![N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide;ethanesulfonic acid](/img/structure/B14010982.png)
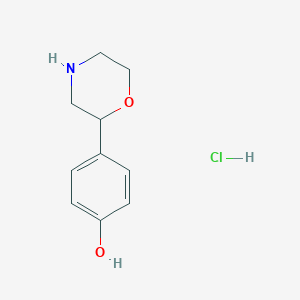
![3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14011003.png)
![4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14011007.png)
![4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14011012.png)
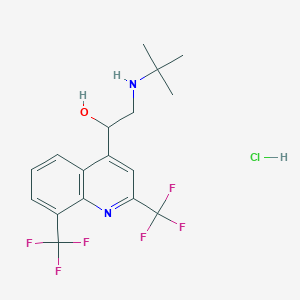

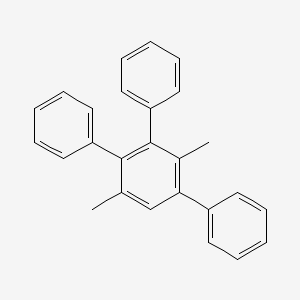
![5-[(But-2-yn-1-yloxy)methyl]-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B14011027.png)
